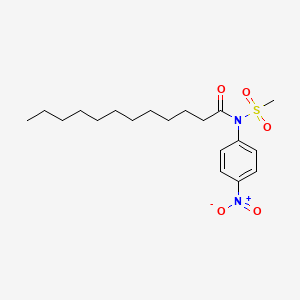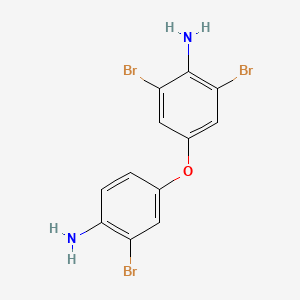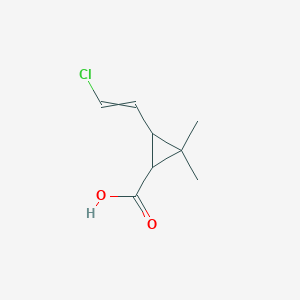
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H11ClO2. It is a cyclopropane derivative with a chloroethenyl group and a carboxylic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with chloroethylene under specific conditions to introduce the chloroethenyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chloroethenyl group can be reduced to form ethyl derivatives.
Substitution: The chlorine atom in the chloroethenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of ethyl-substituted cyclopropane derivatives.
Substitution: Formation of azido or cyano derivatives.
科学研究应用
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Pesticide Development: Its derivatives are explored for their potential as insecticides and herbicides.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The chloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes .
相似化合物的比较
Similar Compounds
2,2-Dimethylcyclopropanecarboxylic acid: Lacks the chloroethenyl group, making it less reactive in certain chemical reactions.
3-(2-Bromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of the chloroethenyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
属性
CAS 编号 |
60310-82-9 |
|---|---|
分子式 |
C8H11ClO2 |
分子量 |
174.62 g/mol |
IUPAC 名称 |
3-(2-chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11) |
InChI 键 |
OTIZHBRWDXPZIF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1C(=O)O)C=CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)
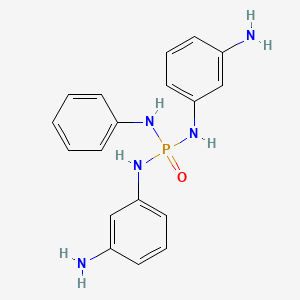

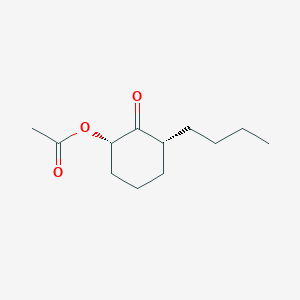
silane](/img/structure/B14594329.png)
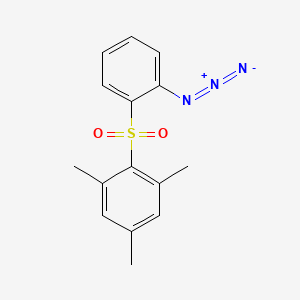
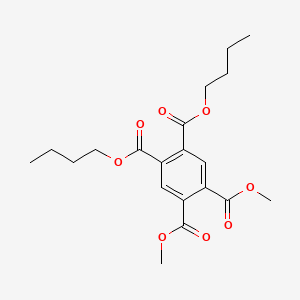
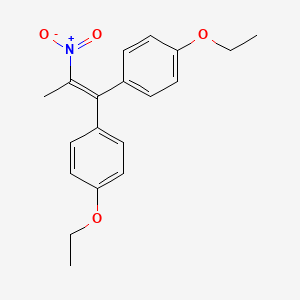

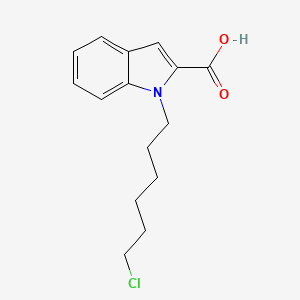

![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
